molecular formula C19H25N3O3S B4447327 N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide

N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No. B4447327
M. Wt: 375.5 g/mol
InChI Key: VAVKKJLDTNBPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide, also known as DMS-10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide involves its ability to inhibit the activity of specific protein kinases, including CDKs and GSK-3. CDKs are involved in cell cycle regulation and their inhibition can lead to cell cycle arrest and apoptosis, making them a potential target for cancer therapy. GSK-3 is involved in various cellular processes, including inflammation and neuronal function, and its inhibition has been shown to have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have various biochemical and physiological effects, including inhibition of CDKs and GSK-3, anti-cancer effects, anti-inflammatory effects, and neuroprotective effects. Additionally, N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide in lab experiments is its ability to selectively inhibit the activity of specific protein kinases, making it a valuable tool for studying the role of these kinases in various cellular processes. However, one limitation of using N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is its relatively low potency compared to other kinase inhibitors, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several potential future directions for the use of N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide in scientific research. One area of interest is the development of N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide as a therapeutic agent for cancer, inflammation, and neurological disorders. Additionally, the use of N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide as a tool for studying the role of specific protein kinases in various cellular processes may lead to a better understanding of the underlying mechanisms of these diseases. Finally, the development of more potent derivatives of N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide may improve its therapeutic efficacy and reduce its limitations in lab experiments.
Conclusion:
In conclusion, N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is a promising chemical compound with potential therapeutic applications in various diseases. Its ability to selectively inhibit the activity of specific protein kinases has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. While there are limitations to its use in lab experiments, the development of more potent derivatives and its potential as a therapeutic agent make it an exciting area of research for the future.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Its ability to inhibit the activity of protein kinases, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), has been shown to have anti-cancer effects. Additionally, N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been found to have anti-inflammatory effects by inhibiting the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). In neurological disorders, N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have neuroprotective effects by inhibiting the activity of GSK-3.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-15-5-11-18(12-6-15)26(24,25)22(4)17-9-7-16(8-10-17)19(23)20-13-14-21(2)3/h5-12H,13-14H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVKKJLDTNBPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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